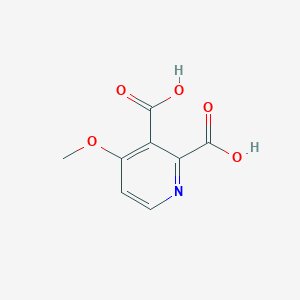
4-Methoxypyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyridine-2,3-dicarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a pyridine ring substituted with methoxy and carboxylic acid groups at the 4th, 2nd, and 3rd positions, respectively. It is a derivative of pyridine, which is a significant heterocyclic unit found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods, such as copper or nickel catalysis, can enhance the efficiency and selectivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
4-Methoxypyridine-2,3-dicarboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2,3-dicarboxylic acid
- Pyridine-4-carboxylic acid
- 4-Methoxypyridine
Comparison: 4-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For instance, the methoxy group can influence the electron density on the ring, affecting the compound’s reactivity in substitution and addition reactions .
Eigenschaften
Molekularformel |
C8H7NO5 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
4-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
QWIGDHXRNNEZJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


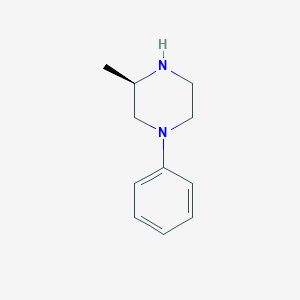
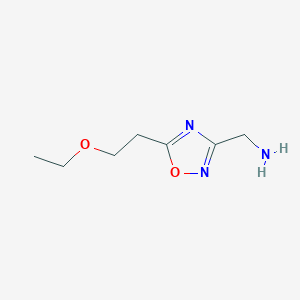
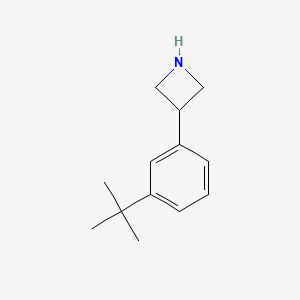



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

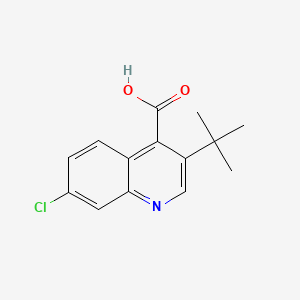
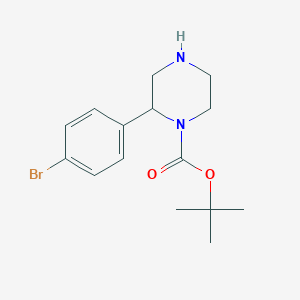

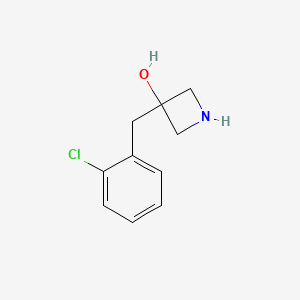
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
